molecular formula C9H17NO2 B13317776 Ethyl 3-methylpiperidine-4-carboxylate

Ethyl 3-methylpiperidine-4-carboxylate

Cat. No.: B13317776
M. Wt: 171.24 g/mol
InChI Key: PXBYFCRSEFPAKW-UHFFFAOYSA-N
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Description

Ethyl 3-methylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety at the fourth position and a methyl group at the third position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylpiperidine-4-carboxylate typically involves the reaction of 3-methylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Ethyl 3-methylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-methylpiperidine-4-carboxylate: Similar structure but with a different substitution pattern.

    Mthis compound: Similar functional groups but with a different ester moiety.

    3-Methylpiperidine-4-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties.

Uniqueness: The unique combination of the ethyl ester and methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3

InChI Key

PXBYFCRSEFPAKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNCC1C

Origin of Product

United States

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